molecular formula C38H30O B3326785 Trityl ether CAS No. 28567-37-5

Trityl ether

Cat. No. B3326785
Key on ui cas rn: 28567-37-5
M. Wt: 502.6 g/mol
InChI Key: XXFXTBNFFMQVKJ-UHFFFAOYSA-N
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Patent
US04256646

Procedure details

A process of producing compound 6 (methyl-2,3,4-trideoxy-6-O-trityl-4-methylcarboxymethyl-hex-2-enpyranoside) comprising reacting compound 1 (methyl-α-D-glucopyranoside) in the presence of Ph3CCl and 4-Me2Py and DMF to produce compound 2 (6-O-trityl-α-methylglucoside) and reacting compound 2 in the presence of n-Bu2SnO, CH3OH and BzCl, Et3N, THF to produce compound 3 (methyl-2-O-benzoyl-6-O-trityl-α-D-glucopyranoside) and reacting compound 3 in the presence of MsCl and Et3N, CH2Cl2 to produce compound 4 (methyl-2-O-benzoyl-3,4-di-O-methanesulfonyl-6-O-trityl-α-D-glucopyranoside) and reacting compound 4 in the presence of Zn-Cu, DMF and CH3ONa/CH3OH to produce compound 5 (methyl-3,4-dideoxy-6-O-trityl-hex-3-enpyranoside) and reacting compound 5 in the presence of CH3C(OCH3)3, C2H5CO2H while refluxing xylenes to produce the desired compound 6 (methyl-2,3,4-trideoxy-6-O-trityl-4-methylcarboxymethyl-hex-2-enpyranoside).
[Compound]
Name
compound 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[C@H:3]1O[C@H:7]([CH2:9]O)[C@@H:6](O)[C@H:5](O)[C@H:4]1O.[C:14](Cl)([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.CN([CH:37]=[O:38])C>>[C:14]([O:38][C:37]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:3]1[CH:9]=[CH:7][CH:6]=[CH:5][CH:4]=1)([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
compound 6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)OC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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